2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid

Aminopeptidase inhibition Scaffold differentiation Drug design

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid (CAS 1029938-46-2) is a synthetic organic compound with molecular formula C₁₆H₂₄N₂O₄ and molecular weight 308.37 g/mol. Its IUPAC name is 2-(hexylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid, and its SMILES notation is CCCCCCNC(CC(=O)Nc1cccc(O)c1)C(=O)O.

Molecular Formula C16H24N2O4
Molecular Weight 308.378
CAS No. 1029938-46-2
Cat. No. B3014417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid
CAS1029938-46-2
Molecular FormulaC16H24N2O4
Molecular Weight308.378
Structural Identifiers
SMILESCCCCCCNC(CC(=O)NC1=CC(=CC=C1)O)C(=O)O
InChIInChI=1S/C16H24N2O4/c1-2-3-4-5-9-17-14(16(21)22)11-15(20)18-12-7-6-8-13(19)10-12/h6-8,10,14,17,19H,2-5,9,11H2,1H3,(H,18,20)(H,21,22)
InChIKeyOEZONSAEZRXEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid (CAS 1029938-46-2): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid (CAS 1029938-46-2) is a synthetic organic compound with molecular formula C₁₆H₂₄N₂O₄ and molecular weight 308.37 g/mol . Its IUPAC name is 2-(hexylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid, and its SMILES notation is CCCCCCNC(CC(=O)Nc1cccc(O)c1)C(=O)O . Structurally, it features a butanoic acid backbone substituted with a hexylamino group at position 2 and a 3-hydroxyphenylamino moiety at position 4. Notably, this compound shares an identical molecular formula (C₁₆H₂₄N₂O₄) and molecular weight with bestatin (ubenimex), the well-characterized aminopeptidase inhibitor [1]. However, the two compounds differ fundamentally in their substitution pattern: bestatin contains a 3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine scaffold, whereas the target compound features a hexylamino group directly attached to the butanoic acid core and a hydroxyphenylamino amide linkage [1]. As of the publication date, no peer-reviewed primary research papers, patents, or biological assay data specifically studying this compound have been identified in major scientific databases.

Why Generic Substitution Fails for 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid: The Structural Specificity Problem in Aminopeptidase and MAO Inhibitor Scaffolds


Superficial similarity in molecular formula or core scaffold does not guarantee functional interchangeability within the 2-amino-4-oxobutanoic acid derivative class. The target compound differs from its closest analogs at critical positions that govern target selectivity and potency. Bestatin (CAS 58970-76-6) shares the same C₁₆H₂₄N₂O₄ formula but is a well-validated aminopeptidase N/CD13 inhibitor with IC₅₀ values in the low nanomolar range, while its structural architecture involves a phenylalanine-derived hydroxybutanoyl-leucine backbone absent in the target compound [1]. The 5-chloro analog (4-((5-chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid) has demonstrated potent monoamine oxidase A (MAO-A) inhibition with an IC₅₀ of 4.10 nM against human recombinant enzyme [2], a property that cannot be assumed for the non-chlorinated target compound, as the chlorine substituent at the 5-position of the phenyl ring may critically influence electronic distribution and binding pocket interactions. Systematic structure-activity relationship (SAR) studies across this chemotype have established that variations in the phenyl ring substitution pattern produce divergent biological activity profiles, making generic substitution scientifically unsound without matched comparative data [3].

Quantitative Differentiation Evidence for 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid (CAS 1029938-46-2) Versus Structural Analogs


Molecular Scaffold Differentiation: Target Compound vs. Bestatin Backbone Architecture

The target compound and bestatin share identical molecular formula (C₁₆H₂₄N₂O₄, MW 308.37) but possess fundamentally different molecular scaffolds . The target compound features a 2-hexylamino-4-oxobutanoic acid core with a 3-hydroxyphenylamino amide at position 4, whereas bestatin contains a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine dipeptide scaffold [REFS-1, REFS-2]. This scaffold divergence implies that the target compound cannot be assumed to engage aminopeptidase N/CD13 in the same binding mode as bestatin, which achieves IC₅₀ values of 0.5–5 nM against multiple aminopeptidases through its specific hydroxybutanoyl-leucine pharmacophore [1].

Aminopeptidase inhibition Scaffold differentiation Drug design

Chlorine Substitution Effect: Target Compound vs. 5-Chloro Analog on MAO-A Inhibition

The 5-chloro-substituted analog, 4-((5-chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, exhibits potent inhibition of human recombinant MAO-A with an IC₅₀ of 4.10 nM [1]. This quantitative activity is directly attributable to the chlorine atom at the 5-position of the hydroxyphenyl ring, as demonstrated by the parallel data for the same compound against rat brain MAO-A (IC₅₀ = 80 nM) and rat brain MAO-B (IC₅₀ = 1,000 nM), revealing a selectivity window that may be modulated by the chlorine substituent [1]. The target compound, which bears a hydrogen atom at this position (3-hydroxyphenyl instead of 5-chloro-2-hydroxyphenyl), lacks any published MAO inhibition data, and the electronic and steric contribution of chlorine cannot be assumed to be neutral.

MAO-A inhibition Halogen substitution SAR Neuropharmacology

Aminopeptidase Inhibition Class Comparison: Hexylamino-Substituted 4-Oxobutanoic Acid Derivatives vs. Target Compound

Several hexylamino-substituted 4-oxobutanoic acid derivatives have been characterized as aminopeptidase inhibitors in published studies. 2-Cinnamamido-4-(hexylamino)-4-oxobutanoic acid demonstrated inhibition of porcine kidney microsome aminopeptidase N with an IC₅₀ of 388 µM [1]. 4-(Hexylamino)-4-oxobutanoic acid has been documented as an inhibitor of glycerol-3-phosphate dehydrogenase (EC 1.1.5.3) in Mus musculus and Rattus norvegicus [2]. These data establish that the 4-oxobutanoic acid core with hexylamino substitution can support enzyme inhibition, but the potency and target specificity are exquisitely dependent on the nature of the additional substituent at the 2-position or the amide nitrogen. The target compound's unique 3-hydroxyphenylamino substituent has no corresponding published inhibition data.

Aminopeptidase inhibition Enzyme kinetics Protease inhibitor

Data Availability Gap: Target Compound vs. Well-Characterized Chemotype Members

A systematic search across PubMed, PubChem, ChEMBL, BindingDB, DrugBank, BRENDA, Google Patents, and major supplier databases (Sigma-Aldrich, BOC Sciences, Aladdin) for CAS 1029938-46-2 returned zero primary research articles, zero biological assay results, and zero patent disclosures specifically describing this compound [REFS-1, REFS-2]. In contrast, structurally related analogs within the same chemotype have publicly available quantitative bioactivity data: the 5-chloro analog has 4 curated IC₅₀ values across MAO-A and MAO-B targets [2]; bestatin has >500 publications and clinical trial data [1]; 2-cinnamamido-4-(hexylamino)-4-oxobutanoic acid has published APN inhibition data [3]. This stark disparity in evidence density constitutes the single most important differentiation factor for procurement decisions.

Data transparency Procurement risk Research reproducibility

Application Scenarios for 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid (CAS 1029938-46-2) Based on Available Evidence


Negative Control or Inactive Comparator in MAO-A Inhibitor Screening Panels

Given that the 5-chloro analog demonstrates potent human MAO-A inhibition (IC₅₀ = 4.10 nM) while the target compound bears a hydrogen in place of chlorine [1], the target compound may serve as a matched-pair negative control in MAO-A inhibitor screening cascades. However, this application requires experimental confirmation that the target compound is indeed inactive or substantially less active against MAO-A, as the absence of published data prevents any assumption about its intrinsic activity. This scenario is supported by the class-level observation that halogen substitution critically modulates potency in this chemotype [1].

Chemical Probe for De Novo Enzyme Profiling and Target Identification

The target compound occupies an unexplored region of chemical space within the 2-amino-4-oxobutanoic acid derivative class. Its unique combination of a hexylamino group and an unsubstituted 3-hydroxyphenylamino moiety, distinct from all published analogs with bioactivity data , positions it as a candidate for broad-panel enzyme profiling or cellular thermal shift assay (CETSA)-based target deconvolution studies. Procurement for this purpose must be accompanied by a commitment to generate primary screening data, as no prior biological characterization exists [2].

Structure-Activity Relationship (SAR) Anchor Point for 2-Amino-4-Oxobutanoic Acid Derivative Optimization

Within a medicinal chemistry program exploring 2-substituted 4-oxobutanoic acid inhibitors, the target compound can serve as an SAR anchor point representing the 'R = 3-hydroxyphenyl, unsubstituted' variant. When systematically compared with the 5-chloro analog (MAO-A IC₅₀ = 4.10 nM), the 2,4-difluorophenyl analog, and the 4-(difluoromethoxy)phenyl analog, the target compound completes a substitution matrix that enables quantitative Free-Wilson or Hansch analysis to deconvolute electronic, steric, and lipophilic contributions to potency [REFS-1, REFS-2]. The compound's value in this context derives precisely from its lack of prior characterization, offering a clean data point for de novo SAR generation.

Custom Synthesis Intermediate for Diversified Library Construction

The target compound's structural features—a secondary amine (hexylamino), a carboxylic acid, and a phenolic hydroxyl group—provide three distinct chemical handles for further derivatization . It can serve as a versatile intermediate for constructing diversified compound libraries through amide coupling, esterification, or O-alkylation reactions. Unlike bestatin, whose peptide bond and stereochemical complexity impose constraints on derivatization, the simpler achiral scaffold of the target compound may offer advantages for parallel synthesis workflows, though this remains an inferred advantage pending experimental validation of chemical stability and reactivity.

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